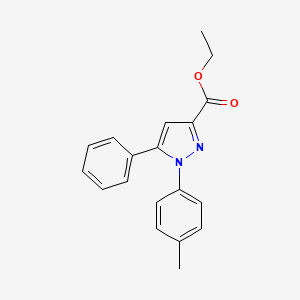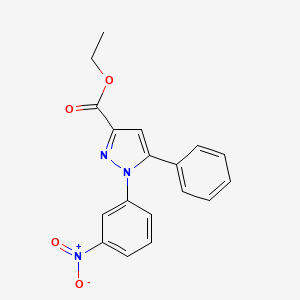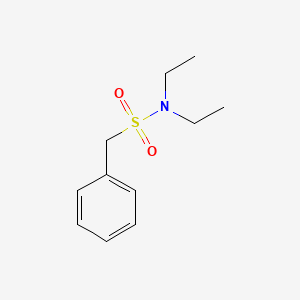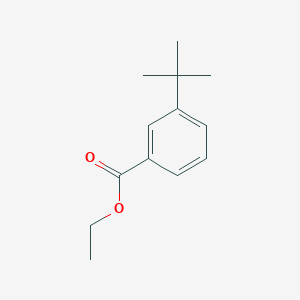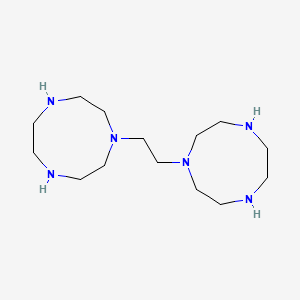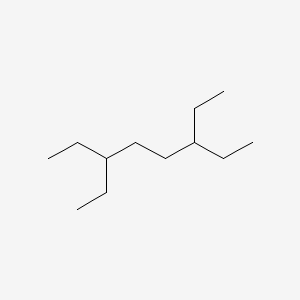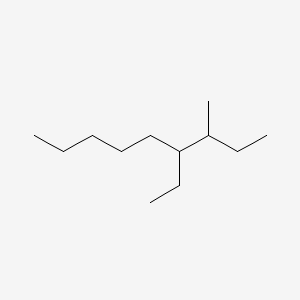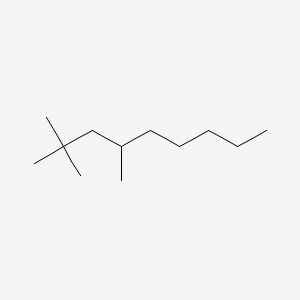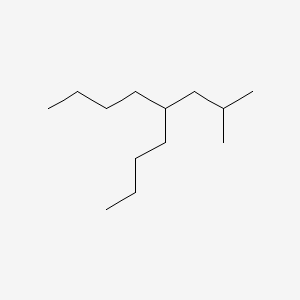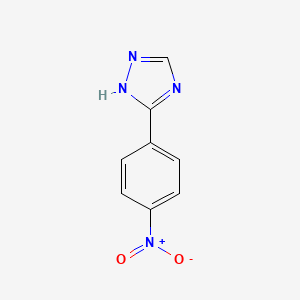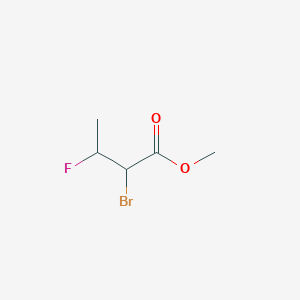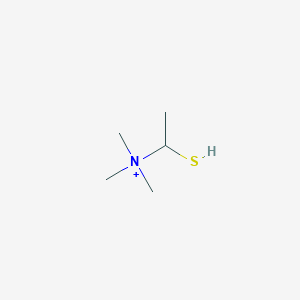
Trimethyl(1-sulfanylethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1-sulfanylethyl)azanium: It is commonly used as a reagent in biochemical assays, particularly for the determination of cholinesterase activity . The compound is characterized by its ability to form a stable cation, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl(1-sulfanylethyl)azanium can be synthesized through the reaction of trimethylamine with 2-chloroethanethiol. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(1-sulfanylethyl)azanium undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated products.
Applications De Recherche Scientifique
Trimethyl(1-sulfanylethyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of trimethyl(1-sulfanylethyl)azanium involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of a colored product that can be measured spectrophotometrically. This property makes it valuable in biochemical assays for detecting and quantifying cholinesterase activity .
Comparaison Avec Des Composés Similaires
- 2-Mercaptoethyltrimethylammonium
- 2-Mercapto-N,N,N-trimethyl-1-ethanaminium
- Trimethyl(2-mercaptoethyl)aminium
Comparison: Trimethyl(1-sulfanylethyl)azanium is unique due to its specific structure, which allows it to form stable cations and participate in a variety of chemical reactions. Its ability to act as a substrate for cholinesterase enzymes sets it apart from other similar compounds, making it particularly useful in biochemical assays .
Propriétés
Numéro CAS |
625-00-3 |
|---|---|
Formule moléculaire |
C5H14NS+ |
Poids moléculaire |
120.24 g/mol |
Nom IUPAC |
trimethyl(2-sulfanylethyl)azanium |
InChI |
InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |
Clé InChI |
VFUGTBZQGUVGEX-UHFFFAOYSA-O |
SMILES |
CC([N+](C)(C)C)S |
SMILES canonique |
C[N+](C)(C)CCS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


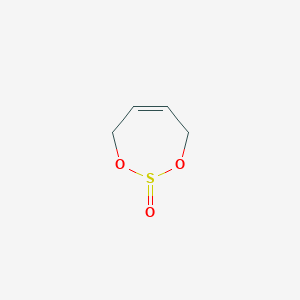
![2-[1-(4-Hydroxyphenyl)ethyl]phenol](/img/structure/B3054846.png)
